Hydroxygermatrane,monohydrate

Immunomodulation Protein synthesis Adaptogenic activity

Hydroxygermatrane monohydrate (1-germatranol hydrate, CAS 67453-19-4) is the parent hydroxy-substituted germatrane—a pentacoordinate hypervalent organogermanium compound featuring a transannular N→Ge donor–acceptor bond within a tricyclic atrane cage. With molecular formula C₆H₁₆GeNO₅ (monohydrate; MW 254.83 g/mol) and a melting point of 158–159 °C, it is the most comprehensively studied member of the germatrane class and exhibits a broad spectrum of biological activities including actoprotective, immunomodulatory, antioxidant, antihypoxic, and tissue-reparative effects.

Molecular Formula C6H16GeNO5
Molecular Weight 254.83 g/mol
CAS No. 67453-19-4
Cat. No. B3179516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxygermatrane,monohydrate
CAS67453-19-4
Molecular FormulaC6H16GeNO5
Molecular Weight254.83 g/mol
Structural Identifiers
SMILESC1CO[Ge]2OCCN1CCO2.O.O
InChIInChI=1S/C6H12GeNO3.2H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;;/h1-6H2;2*1H2
InChIKeyIQOUTBIKHOSTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxygermatrane Monohydrate (CAS 67453-19-4): Compound Profile and Procurement Relevance


Hydroxygermatrane monohydrate (1-germatranol hydrate, CAS 67453-19-4) is the parent hydroxy-substituted germatrane—a pentacoordinate hypervalent organogermanium compound featuring a transannular N→Ge donor–acceptor bond within a tricyclic atrane cage [1]. With molecular formula C₆H₁₆GeNO₅ (monohydrate; MW 254.83 g/mol) and a melting point of 158–159 °C, it is the most comprehensively studied member of the germatrane class and exhibits a broad spectrum of biological activities including actoprotective, immunomodulatory, antioxidant, antihypoxic, and tissue-reparative effects [2]. Synthesized in a single step from tris(2‑hydroxyethyl)amine and germanium dioxide in water without organic solvents, the compound is accessible at 95% yield and serves as the primary synthetic precursor for diverse 1‑substituted germatrane derivatives via its reactive hydroxyl group [3].

Why Hydroxygermatrane Monohydrate Cannot Be Substituted by Generic Organogermanium or Silatrane Alternatives


Organogermanium compounds are not interchangeable. Within the metallatrane family, the central heteroatom (Ge vs. Si) and the nature of the axial substituent fundamentally dictate biological potency, toxicity, and application scope [1]. Germatranes are generally less toxic than their silatrane analogues, yet the two classes can exhibit opposite biological effects depending on assay context—for instance, silatranes show more pronounced psychotropic activity whereas germatranes display superior antitumor and cardiovascular effects [2]. Even among germatranes, substituting the 1‑hydroxy group with aryl, hetaryl, or organoxy moieties yields compounds with dramatically different toxicity (up to 27‑fold variation in LD₅₀) and neurotropic activity [3]. The specific quantitative evidence below demonstrates why hydroxygermatrane monohydrate occupies a distinct and non‑substitutable position for procurement decisions where demonstrated actoprotective, wound‑healing, antioxidant, or synthetic‑precursor performance is required.

Quantitative Differentiation Evidence for Hydroxygermatrane Monohydrate: Head-to-Head Performance Data


Tryptophanyl-tRNA Synthetase Activation: 1-Germatranol Hydrate Outperforms Trecrezan at Lower In Vitro Concentration

In a direct in vitro comparison using human peripheral blood mononuclear cell (PBMC) culture, 1‑germatranol hydrate at 15 µg/mL increased tryptophanyl‑tRNA synthetase (TRSase) expression by 33–45% more than the same concentration (15 µg/mL) of trecrezan—a clinically used Russian adaptogen and immunomodulator [1]. The same research group later demonstrated in vivo that germatranol hydrate at 15 mg/kg stimulated TRSase activity more effectively than trecrezan at a nearly 2‑fold higher dose (25 mg/kg), the latter increasing activity by only 20% over control [2]. TRSase is a key enzyme in the extraribosomal stage of protein synthesis and a regulator of angiogenesis, making this differential activity directly relevant to tissue regeneration and immune modulation applications.

Immunomodulation Protein synthesis Adaptogenic activity

Burn Wound Healing Acceleration: 46.6% Faster Epithelialization vs. DMSO Vehicle Control

A patented therapeutic composition (RU2822058C1, 2024) established that topical application of 10 vol% 1‑hydroxygermatrane monohydrate in 30% aqueous dimethyl sulfoxide (DMSO) accelerated burn wound healing by 46.6% compared to the 30% DMSO vehicle alone [1]. The treatment reduced the healing duration from 35 days to 25 days—a 29% (15‑day) reduction in the total treatment course—and led to a multiple reduction, up to complete elimination, of post‑burn keloid scar formation [1]. The enhanced proliferative‑reparative intensity was demonstrated across five experimental examples with six data tables in the patent disclosure.

Wound healing Tissue repair Burn therapy

Phytoinducer Antioxidant Activity: Germatranol Delivers 57.5% Higher Antioxidant Content vs. 9.6% for Ethoxysilatrane in Microgreens

In a direct comparative study on Abyssinian Niger seed (Guizotia abyssinica) microgreens grown under synergotron controlled conditions, pre‑sowing seed treatment with 0.001% 1‑germatranol solution produced microgreens with 57.5% higher total antioxidant content relative to untreated control, compared to only 9.6% for the silicon analogue 1‑ethoxysilatrane at the same concentration [1]. Germatranol treatment also increased microgreen growth dynamics by 53.3% and fresh mass by 24.3% over control, while simultaneously elevating chlorophyll, carotenoid, phenolic substances, and vitamin C content [1]. The silicon analogue ethoxysilatrane, although an established phytoinducer, was markedly inferior in antioxidant enrichment.

Phytoinduction Antioxidant activity Microgreen biofortification

Class-Level Toxicity Advantage: Germatranes Are Systematically Less Toxic Than Isostructural Silatranes

A systematic structure‑toxicity study of thienylgermatranes demonstrated that acute toxicity can be tuned by substituent engineering: introduction of a second thiophene ring into 2‑thienylgermatrane reduced LD₅₀ by approximately 27‑fold (LD₅₀ for 2,2′‑bithienylgermatrane = 447 mg/kg) [1]. More broadly, across aryl, thienyl, furyl, vinyl, and cyanoethyl derivatives, organogermanium atranes are consistently less toxic than their isostructural silicon analogues, while exhibiting similar or superior antitumor, cardiovascular, and radioprotective activities [2]. Hydroxygermatrane, as the unsubstituted parent germatrane, benefits from this class‑level safety margin relative to any silatrane‑based procurement alternative.

Toxicology Organometallic safety Drug development

Green Single‑Step Aqueous Synthesis and Versatile Precursor Role for Derivatized Germatranes

The standard synthesis of 1‑germatranol hydrate proceeds via a one‑step reaction of tris(2‑hydroxyethyl)amine with germanium dioxide in water, without any organic solvent, yielding the monohydrate at 95% yield and 158–159 °C melting point [1]. This green synthesis contrasts with multi‑step routes required for many substituted germatranes and silatranes that rely on organic solvents, Grignard reagents, or transition‑metal catalysts [2]. The free hydroxyl group at the germanium apex is the critical functional handle: it enables direct conversion to 1‑halogermatranes, 1‑organoxygermatranes, 1‑acyloxygermatranes, and 1‑triorganylsiloxy‑/germoxy‑germatranes through simple condensation or exchange reactions [3]. No other germatrane offers this combination of solvent‑free aqueous synthesis and broad derivatization scope from a single commercially available precursor.

Green chemistry Synthetic precursor Derivatization platform

Procurement‑Relevant Application Scenarios for Hydroxygermatrane Monohydrate Based on Quantitative Evidence


Immunomodulatory and Adaptogenic Drug Discovery Programs

The demonstrated 33–45% superiority of 1‑germatranol hydrate over trecrezan in activating tryptophanyl‑tRNA synthetase at equal in vitro concentration, combined with in vivo efficacy at a 1.7‑fold lower dose than the comparator, positions this compound as a high‑priority candidate for programs developing next‑generation actoprotectors, immunomodulators, or tissue‑regeneration agents [1]. Researchers screening for TRSase‑mediated angiogenesis modulation should prioritize this compound over trecrezan or generic organogermanium alternatives.

Topical Burn and Wound Healing Formulation Development

The patented formulation achieving 46.6% faster burn epithelialization and near‑complete keloid scar suppression provides a directly translatable starting point for dermatological wound‑care product development [1]. No comparator germatrane or silatrane has published burn‑healing data of comparable magnitude or statistical reliability. Procurement for wound‑healing research with this compound is supported by five experimental examples and six data tables in the primary patent disclosure.

Agricultural Biotechnology and Functional Food Biofortification

With a 57.5% increase in total antioxidant content—six times the enrichment achieved by the silicon analogue 1‑ethoxysilatrane—germatranol is the clearly superior phytoinducer for microgreen biofortification programs targeting phenolic compounds, chlorophylls, carotenoids, and vitamin C [1]. The simultaneous 53.3% growth stimulation and 24.3% fresh mass increase make it a dual‑action agent suitable for both yield enhancement and nutritional quality improvement in controlled‑environment agriculture.

Synthetic Chemistry: Green Derivatization Platform for Custom Germatranes

The one‑step, solvent‑free aqueous synthesis yielding 95% pure product, combined with the reactive 1‑hydroxy group enabling direct conversion to halo‑, organoxy‑, acyloxy‑, and siloxy‑/germoxy‑germatranes, makes this compound the ideal procurement choice for laboratories synthesizing custom germatrane libraries [1][2]. The green‑chemistry profile reduces both procurement cost (no need for separate precursors requiring multi‑step syntheses) and environmental compliance burden relative to alternative organogermanium building blocks.

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